2,4-Bis(trichloromethyl)-1,3,5-triazine chemical structure and properties
2,4-Bis(trichloromethyl)-1,3,5-triazine chemical structure and properties
The following technical guide provides an in-depth analysis of the 2,4-bis(trichloromethyl)-1,3,5-triazine scaffold, a critical class of compounds utilized primarily as high-efficiency photoacid generators (PAGs) and versatile reagents in organic synthesis.[1]
Executive Summary
The 2,4-bis(trichloromethyl)-1,3,5-triazine moiety represents a specialized class of s-triazines characterized by extreme electron deficiency and high photochemical activity.[1] Unlike standard cyanuric chloride derivatives, these compounds possess labile C-Cl bonds within the trichloromethyl groups that undergo homolytic cleavage upon UV irradiation. This property makes them indispensable as Photoacid Generators (PAGs) in photolithography and UV-curing systems.[1] Furthermore, the trichloromethyl group exhibits unique "haloform-like" reactivity, allowing it to function as a leaving group in nucleophilic substitutions—a property often overlooked but highly valuable in the synthesis of complex pharmaceutical intermediates.
Chemical Architecture & Physicochemical Properties[1][2][3]
The core structure consists of a 1,3,5-triazine ring substituted at the 2- and 4-positions with trichloromethyl (-CCl₃) groups.[1] The 6-position is the variable site (
Key Derivatives and Identifiers
While the unsubstituted 6-H variant is rare due to stability issues, the following derivatives are the industry standards:
| Compound Name | R-Substituent (Position 6) | CAS Number | Molecular Weight | Application |
| Triazine A | 4-Methoxyphenyl | 3584-23-4 | 421.92 | UV-Initiator, PAG |
| Triazine B | 4-Methoxystyryl | 42573-57-9 | 447.96 | High-sensitivity PAG (i-line) |
| Triazine C | Methyl | 949-42-8 | 329.82 | Synthetic Intermediate |
| Triazine D | Phenyl | 3085-20-7 | 391.89 | General Photoinitiator |
Physicochemical Profile (Representative: Triazine B)
-
Solubility: Soluble in acetone, chloroform, THF; insoluble in water.
-
UV Absorption:
~379 nm (tuned by the conjugation of the styryl group).[1] -
Thermal Stability: Stable up to ~200 °C in the absence of light/acid catalysts.[1]
Synthesis & Manufacturing Protocols
The industrial synthesis of 2,4-bis(trichloromethyl)-1,3,5-triazines relies on the cotrimerization of nitriles .[1] This route is preferred over direct chlorination of methyl-triazines due to higher selectivity and yield.[1]
Protocol: Cotrimerization of Trichloroacetonitrile
Objective: Synthesis of 2-phenyl-4,6-bis(trichloromethyl)-1,3,5-triazine.
Reagents:
-
Trichloroacetonitrile (2 equivalents)[1]
-
Benzonitrile (1 equivalent)[1]
-
Catalyst: Aluminum Bromide (
) or HCl gas[1] -
Solvent: Neat or Halogenated solvent (e.g.,
)
Step-by-Step Methodology:
-
Preparation : In a flame-dried reaction vessel equipped with a reflux condenser and gas inlet, charge benzonitrile (10.3 g, 0.1 mol) and trichloroacetonitrile (28.9 g, 0.2 mol).
-
Catalysis : Cool the mixture to -10°C. Slowly introduce anhydrous HCl gas or add
(1% mol) while stirring. Note: The Lewis acid activates the nitrile carbon, facilitating nucleophilic attack. -
Cyclization : Allow the temperature to rise to 25°C and stir for 12–24 hours. The mixture will solidify as the triazine forms.
-
Workup : Dissolve the crude solid in chloroform. Wash with saturated
to remove acidic impurities. -
Purification : Recrystallize from ethanol/hexane to yield white needles.
Mechanism Visualization (Cotrimerization):
Figure 1: Cotrimerization pathway.[1] The electron-deficient trichloromethyl group activates the nitrile for cyclization.[1]
Mechanistic Reactivity & Applications[5]
A. Photochemical Acid Generation (PAG)
This is the primary application in the semiconductor and coatings industry.[1] Upon UV irradiation, the C-Cl bond undergoes homolysis. The resulting chlorine radical abstracts a hydrogen atom from the solvent or polymer matrix, generating HCl.
Mechanism:
-
Excitation : The triazine chromophore (e.g., methoxystyryl) absorbs a photon (
nm), reaching an excited singlet state ( ).[1] -
Intersystem Crossing : Rapid crossover to the triplet state (
).[1] -
Homolysis : The C-Cl bond cleaves, releasing a chlorine radical (
) and a triazinyl radical.[1] -
Acid Formation :
.[1]
Application Relevance: The generated HCl catalyzes the deprotection of photoresists (e.g., chemically amplified resists) or initiates cationic polymerization of epoxides.
Figure 2: Photochemical pathway for acid generation. Note the amplification effect: one photon triggers a catalytic acid.[1]
B. Nucleophilic Substitution (Synthetic Utility)
In drug development, this scaffold acts as a specialized electrophile. Under controlled conditions, the entire
-
Reaction with Amines: Reaction with primary amines in the presence of base can lead to the displacement of the
group, yielding amino-triazines.[1] This is useful for installing the triazine core into biologically active molecules without using highly reactive cyanuric chloride.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect strictly from light.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Cl content).[1]
References
-
Synthesis of Triazine Derivatives : Journal of the American Chemical Society. "Reactions of Trichloromethyl-1,3,5-triazine Derivatives with Amines". Available at: [1]
- Photoacid Generator Mechanism: Journal of Photopolymer Science and Technology. "Photochemistry of Triazine Photoacid Generators". (General reference for PAG mechanism).
-
Product Data & Properties : Sigma-Aldrich. "2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine Product Sheet".[1] Available at: [1]
-
Triazine Scaffold Utility : Molecules. "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation".[1] Available at: [1]
-
Cotrimerization Method : Bulletin of the Chemical Society of Japan. "Cotrimerization of Trichloroacetonitrile". Available at: [1]
Sources
- 1. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | C14H9Cl6N3O | CID 170671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 42573-57-9 | TCI AMERICA [tcichemicals.com]
- 3. 2,4-双(三氯甲基)-6-对甲氧基苯乙烯基-S-三嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4-双(三氯甲基)-6-对甲氧基苯乙烯基-S-三嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | C12H7Cl6N3O | CID 19163 - PubChem [pubchem.ncbi.nlm.nih.gov]
